molecular formula C12H25N B1455419 1-Cyclohexyl-3,3-dimethylbutan-2-amine CAS No. 1250009-12-1

1-Cyclohexyl-3,3-dimethylbutan-2-amine

Cat. No. B1455419
M. Wt: 183.33 g/mol
InChI Key: FEWAYFMACVGCPY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,3-dimethylbutan-2-amine, also known as CYDBC, is a cyclic amine that belongs to the class of amines. It has a molecular formula of C12H25N and an average mass of 183.334 Da .


Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-3,3-dimethylbutan-2-amine is 1S/C12H25N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10-11H,4-9,13H2,1-3H3 . This indicates that the molecule consists of a cyclohexyl group attached to a 3,3-dimethylbutan-2-amine group.


Physical And Chemical Properties Analysis

1-Cyclohexyl-3,3-dimethylbutan-2-amine has a density of 0.9±0.1 g/cm^3, a boiling point of 227.0±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a flash point of 86.4±13.3 °C and an index of refraction of 1.463 . The molecule has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis and Rearrangements

1-Cyclohexyl-3,3-dimethylbutan-2-amine has been studied for its role in chemical synthesis and rearrangements. Notably, unusual thermal rearrangements involving this compound have been observed, leading to the formation of complex heterocyclic structures. These findings highlight the potential of 1-Cyclohexyl-3,3-dimethylbutan-2-amine in synthesizing novel organic compounds with unique properties (Nedolya, Brandsma, & Trofimov, 2002).

Catalytic Activities

Research has also explored the catalytic activities associated with derivatives of 1-Cyclohexyl-3,3-dimethylbutan-2-amine. For example, studies have investigated the synthesis of stable, bulky, and rigid cyclic (alkyl)(amino)carbenes and their gold(I) complexes, demonstrating their efficiency in catalyzing the preparation of nitrogen-containing heterocycles, which is vital for pharmaceutical and material science applications (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Polymer Chemistry

In the field of polymer chemistry, derivatives of 1-Cyclohexyl-3,3-dimethylbutan-2-amine have been utilized in the copolymerization of cyclohexene oxide and carbon dioxide, catalyzed by chromium(III) amino-bis(phenolato) complexes. This research contributes to developing environmentally friendly polymers with potential applications in various industries, including packaging, automotive, and construction (Devaine-Pressing, Dawe, & Kozak, 2015).

Spectroscopic and Computational Studies

Furthermore, spectroscopic and computational studies have been conducted on related compounds to understand their physical, chemical, and electronic properties. These studies provide insights into the molecular structure, vibrational frequencies, and electronic transitions, essential for designing materials with desired optical and electronic characteristics (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation, serious eye damage/eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-cyclohexyl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10-11H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWAYFMACVGCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3,3-dimethylbutan-2-amine

CAS RN

1250009-12-1
Record name 1-cyclohexyl-3,3-dimethylbutan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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